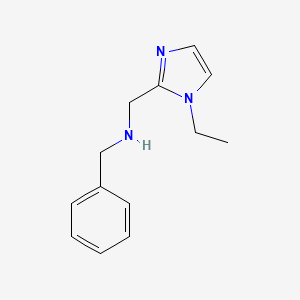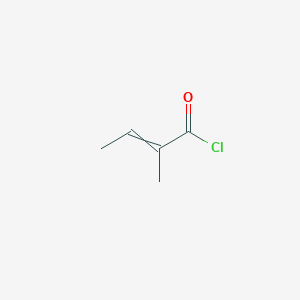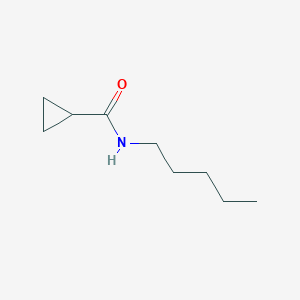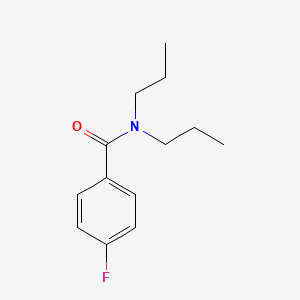
Onetine
説明
Onetine is a pyrrolizine alkaloid produced by a hybrid species of Jacobaea . It is an enone, a macrocyclic lactone, an organic heterobicyclic compound, a pyrrolizine alkaloid, a tertiary amino compound, and a triol .
Molecular Structure Analysis
Onetine has a molecular formula of C19H29NO8 and a molecular weight of 399.4 g/mol . Its structure includes several functional groups, including hydroxyl groups and carbonyl groups . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Physical And Chemical Properties Analysis
Onetine has a molecular weight of 399.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .
科学的研究の応用
1. Nicotine Research and Public Health
The Society for Research on Nicotine and Tobacco (SRNT) highlights nicotine's dual role as a public health issue and a tool in physiological and pharmacological research. Historical research on nicotine informs public policy for tobacco use reduction. Genetic determinants influence nicotine use and effects, evident from twin studies and molecular genetic research. Recent developments include therapeutic applications of nicotine and nicotinic agonists in schizophrenia, Alzheimer's, Parkinson's, Tourette's syndrome, and ulcerative colitis (Perkins et al., 1996).
2. Ethical Considerations in Gene Technology
Gene technology in medical treatment raises ethical and philosophical questions, challenging traditional scientific thinking. It prompts reflection on the nature of scientific research and the responsibilities of scientists, physicians, and patients. The article by Cramer (2001) addresses these concerns, emphasizing the need for a rational approach to complex issues in gene technology (Cramer, 2001).
3. Pharmacogenetics Research Network
The NIH Pharmacogenetics Research Network (PGRN) collaborates to correlate drug responses with genetic variation. It focuses on drugs for asthma, depression, cardiovascular disease, nicotine addiction, and cancer. The network supports a knowledge base (PharmGKB) that stores diverse scientific information, offering insights into individual differences in drug responses and pharmacokinetics (Giacomini et al., 2007).
4. Nicotine as a Medication
Nicotine is being developed as a medication for smoking cessation and various medical diseases. The Society for Research on Nicotine and Tobacco conference emphasized the potential therapeutic applications of nicotine, considering its reduced toxicity compared to tobacco use. The conference highlighted the need for effective smoking cessation methods, particularly among adolescents (Heishman et al., 1997).
5. The Beauty and Benefits of Science
Press (2013) discusses the dual nature of scientific research in probing mysteries of the universe and creating beneficial applications. The theme "Beauty and Benefits of Science" underscores the importance of scientific research in contributing to human welfare and wealth creation (Press, 2013).
6. Structural One Health: Disease Emergence
The Structural One Health approach integrates healthinvestigations across multiple domains, including wildlife, livestock, and human health. This approach addresses the structural causes underlying health ecologies, incorporating social determinants of disease emergence. It provides a comprehensive framework for understanding the complex interactions between economic geographies, cultural infrastructure, and multispecies health (Wallace et al., 2015).
7. Patient-Driven N-of-1 Studies in Parkinson’s Disease
Patient-driven N-of-1 studies, like the one conducted by Riggare et al. (2017), highlight the potential of self-tracking for improving self-management in diseases such as Parkinson's. These studies offer unique insights into individual responses to treatments like nicotine for managing levodopa-induced dyskinesia, emphasizing the importance of patient involvement in research (Riggare et al., 2017).
8. Metabolic Profiling in Biomedical Research
Metabolic profiling, including NMR spectroscopy and mass spectrometry, is crucial in biomedical research. Beckonert et al. (2007) discuss the application of these techniques in biofluid and tissue sample analysis, aiding in clinical diagnostics, toxicological studies, and molecular phenotyping (Beckonert et al., 2007).
9. Biochemical Verification of Tobacco Use and Abstinence
Research by Benowitz et al. (2019) focuses on biochemical verification of tobacco use and abstinence, which is vital for scientific rigor in smoking cessation trials. This study provides guidelines for using biomarkers, biospecimens, and methodology, emphasizing the importance of biochemical approaches in nicotine and tobacco research (Benowitz et al., 2019).
10. One Health Epidemiological Reporting
The Checklist for One Health Epidemiological Reporting of Evidence (COHERE) addresses the need for unified guidelines in One Health studies. It emphasizes integrating data from human, animal, and environmental health domains to improve the quality and integration of One Health research (Davis et al., 2017).
特性
IUPAC Name |
4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO8/c1-11-9-19(26,12(2)21)17(24)28-14-6-8-20(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,21,25-26H,6-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDRLZFZBHZTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid](/img/structure/B1636783.png)




![Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1636799.png)
![5-Amino-2-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl cyanide](/img/structure/B1636801.png)




